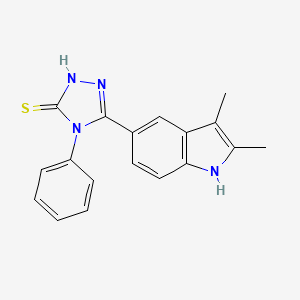
N-(4-fluorophenyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-naphthalenesulfonamide, also known as FN1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FN1 belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-naphthalenesulfonamide is not fully understood. However, it has been suggested that N-(4-fluorophenyl)-2-naphthalenesulfonamide exerts its pharmacological activities by inhibiting various enzymes and signaling pathways. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. N-(4-fluorophenyl)-2-naphthalenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-fluorophenyl)-2-naphthalenesulfonamide has also been shown to reduce the levels of MMPs, which are involved in the degradation of extracellular matrix proteins. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to inhibit the expression of VEGF, which is involved in angiogenesis. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been extensively studied for its pharmacological activities, and its mechanism of action is well understood. However, there are also some limitations for lab experiments. N-(4-fluorophenyl)-2-naphthalenesulfonamide has low solubility in water, which can make it difficult to use in certain experiments. N-(4-fluorophenyl)-2-naphthalenesulfonamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(4-fluorophenyl)-2-naphthalenesulfonamide. One direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. N-(4-fluorophenyl)-2-naphthalenesulfonamide has also been shown to exhibit anti-fibrotic activity, and its potential use in the treatment of fibrosis should be investigated. Additionally, the development of more water-soluble derivatives of N-(4-fluorophenyl)-2-naphthalenesulfonamide should be explored to overcome its low solubility in water.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2-naphthalenesulfonamide involves the reaction between 4-fluoronitrobenzene and 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The yield of the synthesis process is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-(4-fluorophenyl)-2-naphthalenesulfonamide has also been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and diabetic nephropathy. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to suppress angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2S/c17-14-6-8-15(9-7-14)18-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBSXQKWHYZFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)

![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)

![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)

![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)


